molecular formula C13H16F3N B1428352 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine CAS No. 1391241-53-4

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Cat. No.: B1428352
CAS No.: 1391241-53-4
M. Wt: 243.27 g/mol
InChI Key: PUQDPGWQKAXIJC-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a chemical compound characterized by a cyclohexan-1-amine core with a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine typically involves the following steps:

  • Trifluoromethylation: The starting material, phenylcyclohexan-1-amine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the ortho position of the phenyl ring. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

  • Amination: The trifluoromethylated phenylcyclohexan-1-amine is then subjected to amination reactions to introduce the amine group at the cyclohexane ring. This can be done using reagents like nitrobenzene and reducing agents such as iron or hydrogen in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) are commonly used for oxidation reactions.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst are used for reduction reactions.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: Nitro compounds, amides, and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological molecules.

  • Industry: The compound is used in the production of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism by which 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to penetrate biological membranes more effectively. The amine group can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is unique due to its combination of a cyclohexan-1-amine core and a trifluoromethyl group. Similar compounds include:

  • Trifluoromethylphenylcyclohexane: Lacks the amine group.

  • Trifluoromethylcyclohexanamine: Lacks the phenyl group.

  • 2-(Trifluoromethyl)aniline: Similar structure but with a different core.

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Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1,3,5,7,10,12H,2,4,6,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQDPGWQKAXIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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